molecular formula C6H14N2O B6203877 (2R)-2-amino-N,3-dimethylbutanamide CAS No. 132204-10-5

(2R)-2-amino-N,3-dimethylbutanamide

Cat. No.: B6203877
CAS No.: 132204-10-5
M. Wt: 130.2
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Description

(2R)-2-Amino-N,3-dimethylbutanamide is a chiral amide derivative characterized by a stereogenic center at the C2 position (R-configuration), a primary amine group, and two methyl substituents at the N- and C3-positions. Its molecular formula is C₆H₁₄N₂O, with a molar mass of 130.19 g/mol. The compound’s hydrochloride salt (CAS: 202825-94-3) has a molecular formula of C₆H₁₅ClN₂O and a molar mass of 166.65 g/mol .

Properties

CAS No.

132204-10-5

Molecular Formula

C6H14N2O

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N,3-dimethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid.

    Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through an amidation reaction. This can be achieved using reagents like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with an amine, such as dimethylamine.

    Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques may be employed. This can involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(2R)-2-amino-N,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N,3-dimethylbutanamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
  • Molecular Formula : C₁₃H₂₀N₂O
  • Molar Mass : 220.31 g/mol
  • CAS RN : 268556-62-3
  • Key Differences: Incorporates a benzyl (phenylmethyl) group at the N-position, increasing hydrophobicity and steric bulk.
(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide
  • Molecular Formula : C₁₄H₂₂N₂O
  • Molar Mass : 234.33 g/mol
  • CAS RN : 49214-75
  • Key Differences : Features an additional methyl group at the N-position, further increasing steric hindrance. This modification may reduce metabolic degradation compared to the parent compound .
Ethyl (R)-2-amino-3,3-dimethylbutanoate
  • Molecular Formula: C₈H₁₅NO₂
  • Molar Mass : 157.21 g/mol
  • Key Differences : Replaces the amide group with an ester, altering solubility and reactivity. The ester derivative is more lipophilic, facilitating membrane permeability. Reported synthesis yields reach 52% under optimized conditions .

Functionalized Derivatives

(2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide
  • Molecular Formula : C₁₄H₂₇N₃O₇
  • Molar Mass : 306.36 g/mol
  • CAS RN : 380383-15-3
  • Key Differences : Contains multiple hydroxyl and ether groups, significantly enhancing hydrophilicity. This derivative is suited for applications requiring aqueous solubility, such as drug formulation .
(2R)-N-(4-Chloro-3-oxobutyl)-2,4-dihydroxy-3,3-dimethylbutanamide
  • Molecular Formula: C₁₀H₁₈ClNO₄
  • Molar Mass : 251.71 g/mol
  • Key Differences : Introduces a chloro and ketone group, increasing electrophilicity. The chloro substituent may enhance reactivity in nucleophilic substitution reactions .

Stereochemical Variants

(2S)-2-Amino-N,3-dimethylbutanamide
  • Such enantiomeric differences are critical in drug design, as seen in the distinct bioactivity of (R)- vs. (S)-thalidomide .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) CAS RN Key Substituents
(2R)-2-Amino-N,3-dimethylbutanamide C₆H₁₄N₂O 130.19 N/A N-Me, C3-Me
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 268556-62-3 N-Benzyl, C3-Me
(2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide C₁₄H₂₇N₃O₇ 306.36 380383-15-3 Dihydroxy, ether, amide
Ethyl (R)-2-amino-3,3-dimethylbutanoate C₈H₁₅NO₂ 157.21 N/A Ester, C3-Me

Table 2: Functional Group Impact on Properties

Compound Functional Groups Solubility Trend Reactivity Insights
This compound Amide, primary amine Moderate polarity Base-sensitive due to free amine
Ethyl (R)-2-amino-3,3-dimethylbutanoate Ester, primary amine High lipophilicity Hydrolyzes under acidic conditions
(2R)-N-(4-Chloro-3-oxobutyl)-... Chloro, ketone, amide Low aqueous solubility Electrophilic at ketone site

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